molecular formula C9H17F3N2O2 B3042037 1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol CAS No. 477847-03-3

1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B3042037
CAS No.: 477847-03-3
M. Wt: 242.24 g/mol
InChI Key: JATQJDGWIGCWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a chemical compound with the molecular formula C₉H₁₇F₃N₂O₂ It is characterized by the presence of a trifluoromethyl group, a piperazine ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 4-(2-hydroxyethyl)piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the trifluoroacetone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone

Uniqueness

1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Its trifluoromethyl group provides stability and lipophilicity, while the piperazine ring offers versatility in forming hydrogen bonds and interacting with various biological targets.

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c10-9(11,12)8(16)7-14-3-1-13(2-4-14)5-6-15/h8,15-16H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQJDGWIGCWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261828
Record name α-(Trifluoromethyl)-1,4-piperazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477847-03-3
Record name α-(Trifluoromethyl)-1,4-piperazinediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477847-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Trifluoromethyl)-1,4-piperazinediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.